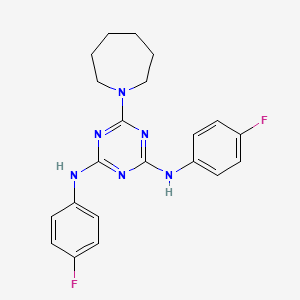![molecular formula C25H21ClF3NO4 B15031901 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)
3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the phenoxy, dimethoxyphenyl, and trifluoromethylphenyl groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
- Use of catalysts to increase reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification techniques like crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the azetidinone ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy and trifluoromethyl groups.
3-(4-Methoxyphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one: Similar but without the chloro and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C25H21ClF3NO4 |
|---|---|
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C25H21ClF3NO4/c1-14-11-17(26)8-10-19(14)34-23-22(15-7-9-20(32-2)21(12-15)33-3)30(24(23)31)18-6-4-5-16(13-18)25(27,28)29/h4-13,22-23H,1-3H3 |
InChI-Schlüssel |
BSTZDIIXUGXFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031830.png)
![1-(4-Benzylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031835.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15031843.png)
![2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15031847.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B15031866.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide](/img/structure/B15031870.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B15031877.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)
